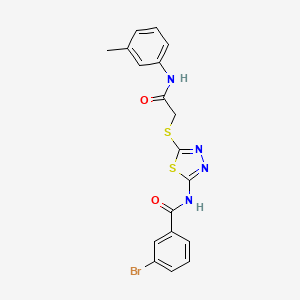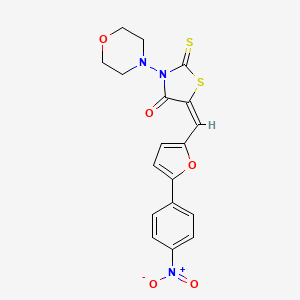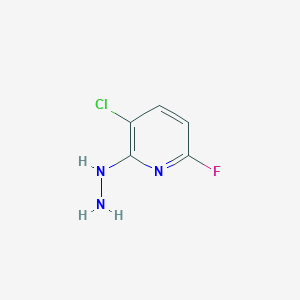![molecular formula C23H27N3O4S2 B2540652 (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 443329-49-5](/img/structure/B2540652.png)
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a benzo[d]thiazole moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-haloanilines under acidic conditions.
Introduction of the ethoxy and methyl groups: These groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Formation of the azepane ring: This step involves the cyclization of a suitable amine precursor under basic conditions.
Final coupling: The final step involves coupling the benzo[d]thiazole derivative with the sulfonylated azepane derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated benzo[d]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes involved in disease pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Inducing Apoptosis: In cancer cells, it may induce programmed cell death by disrupting key cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A compound with a similar benzo[d]thiazole core but different substituents.
1,2,3-triazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of an azepane ring, a sulfonyl group, and a benzo[d]thiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-30-18-10-13-20-21(16-18)31-23(25(20)2)24-22(27)17-8-11-19(12-9-17)32(28,29)26-14-6-4-5-7-15-26/h8-13,16H,3-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFKNIYITQBQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B2540569.png)

![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)
![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)



![3-[(4-ethoxyphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2540581.png)
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)

![2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2540585.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2540589.png)

